methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the molecular formula C5H6ClN3O2 and a molecular weight of 175.57 g/mol . It is a halogenated heterocyclic compound, specifically a triazole derivative, which is often used as a building block in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is a unique chemical compound that interacts with various biological targets. It is known that triazole derivatives, which include this compound, can bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives have diverse biological activities , suggesting that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
Some triazole-based drugs are known to have excellent bioavailability , suggesting that this compound might also exhibit favorable pharmacokinetic properties.
Result of Action
Given the broad biological activities of 1,2,4-triazole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Action Environment
It is known that some triazole derivatives are thermally stable , suggesting that this compound might also exhibit stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been observed to interact with enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in the metabolism of carbohydrates . The interaction between this compound and these enzymes involves the binding of the compound to the active site of the enzymes, thereby inhibiting their activity. This inhibition can lead to a decrease in the breakdown of complex carbohydrates into glucose, which is beneficial in managing conditions like diabetes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes such as alpha-amylase and alpha-glucosidase . This binding prevents the enzymes from catalyzing their respective reactions, leading to a reduction in the production of glucose from complex carbohydrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in metabolic pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, leading to the inhibition of their activity and a subsequent decrease in glucose production . This compound can also affect metabolic flux by altering the levels of key metabolites involved in glucose metabolism, thereby enhancing the overall metabolic efficiency of the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-chloro-1H-1,2,4-triazole with methyl chloroacetate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate can undergo several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Various substituted triazole derivatives depending on the nucleophile used.
Hydrolysis: 3-chloro-1H-1,2,4-triazole-1-acetic acid.
Scientific Research Applications
Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
- 2-(3-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride
Uniqueness
Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the chlorine atom on the triazole ring, which can significantly influence its reactivity and biological activity compared to other triazole derivatives .
Properties
IUPAC Name |
methyl 2-(3-chloro-1,2,4-triazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUOBKMEIQMTGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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